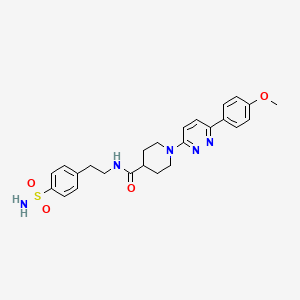

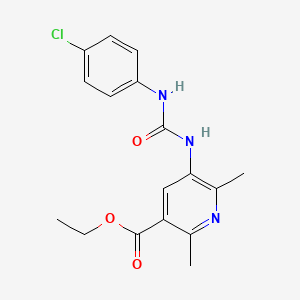

![molecular formula C19H16FNO3 B2916467 1'-(2-Fluorobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one CAS No. 1796971-02-2](/img/structure/B2916467.png)

1'-(2-Fluorobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of a novel spiro[1-benzofuran-2,4′-piperidin]-3-one scaffold has been achieved in five steps with an overall yield of 47% . Benzofuran rings have been constructed by unique methods such as a free radical cyclization cascade and proton quantum tunneling .Molecular Structure Analysis

Piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Benzofuran is a heterocyclic compound having a benzofuran ring as a core, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran derivatives have been developed and utilized as anticancer agents . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade .Wissenschaftliche Forschungsanwendungen

Sigma Ligand Affinity and Selectivity

- Studies have shown that spiro-joined benzofuran, isobenzofuran, and benzopyran piperidines, including compounds similar to "1'-(2-Fluorobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one," exhibit subnanomolar affinity and preference for the sigma-2 binding site. The structural factors governing sigma 1/sigma 2 affinity and selectivity have been identified, highlighting the importance of the N-substituent in spiro piperidines for achieving high affinity and selectivity towards sigma-2 receptors (E. Moltzen, J. Perregaard, & E. Meier, 1995).

Neuroimaging and Radiotracer Development

- Spirocyclic piperidine derivatives have been synthesized and evaluated as σ1 receptor ligands for positron emission tomography (PET) imaging. Compounds exhibiting high σ1 receptor affinity, excellent subtype selectivity, and high in vivo brain uptake were identified, making them promising candidates for neuroimaging studies to investigate σ1 receptor distribution and function in various neurological conditions (Yan Li et al., 2013).

Pharmacological Screening

- A set of spiro[3,4-dihydro-1,2,4-benzotriazines-3,4'-piperidine] derivatives, which share structural similarities with the compound , were prepared and subjected to pharmacological screening. These compounds showed modest dopamine antagonism but were primarily characterized by their analgesic and antihypertensive activities, indicating their potential therapeutic applications (F. Novelli & F. Sparatore, 1996).

Structural Analysis and SAR

- The synthesis and evaluation of novel spiropiperidines, including structural variants of "this compound," have provided insights into the structure-activity relationships (SAR) that govern σ-receptor ligand affinity and selectivity. These studies are critical for designing ligands with targeted pharmacological profiles for research and therapeutic purposes (C. Maier & B. Wünsch, 2002).

Wirkmechanismus

Zukünftige Richtungen

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds, so benzofuran and its derivatives have attracted much attention owing to their biological activities .

Eigenschaften

IUPAC Name |

1'-(2-fluorobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO3/c20-16-9-4-2-7-14(16)17(22)21-11-5-10-19(12-21)15-8-3-1-6-13(15)18(23)24-19/h1-4,6-9H,5,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWHZAAYLDQXNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CN(C1)C(=O)C3=CC=CC=C3F)C4=CC=CC=C4C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

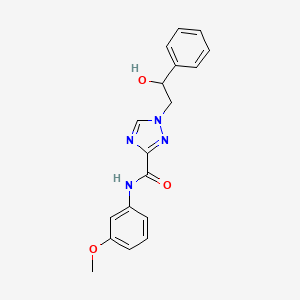

![5-Methoxy-3-methyl-4-nitrobenzo[d]isoxazole](/img/structure/B2916387.png)

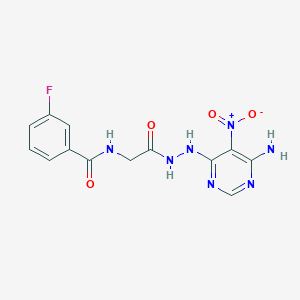

![N~1~,N~3~-bis(2,4-difluorophenyl)-2-[(methoxyimino)methyl]malonamide](/img/structure/B2916388.png)

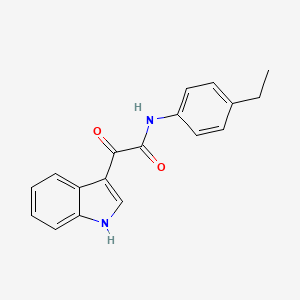

![N-[(4-ethoxyphenyl)carbamothioyl]acetamide](/img/structure/B2916390.png)

![N-benzyl-2-[4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]quinazolin-2-yl]sulfanylacetamide](/img/structure/B2916391.png)

![2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2916392.png)

![2-((3-chlorobenzyl)thio)-3-ethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2916395.png)

![1-methyl-9-phenyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-([1,1'-biphenyl]-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide](/img/structure/B2916399.png)

![6-tert-butyl-2-{[1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2916403.png)